4-Desmethyl Istradefylline

Overview

Description

4-Desmethyl Istradefylline is a metabolite of Istradefylline, a selective adenosine A2A receptor antagonist. This compound is known for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease. The adenosine A2A receptors are primarily located in the basal ganglia, a brain region significantly involved in motor control and affected in Parkinson’s disease .

Mechanism of Action

Target of Action

4-Desmethyl Istradefylline is a metabolite of Istradefylline . The primary target of this compound is the adenosine A2A receptor . These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson’s disease, and is also significantly involved in motor control .

Mode of Action

This compound acts as a selective antagonist at the adenosine A2A receptor . This means it binds to these receptors and blocks their activation by adenosine. This action can enhance the function of dopamine on D2 receptor neurons and result in some anti-Parkinson’s effect .

Biochemical Pathways

The biochemical pathways affected by this compound involve the adenosine and dopamine systems . Adenosine A2A receptors form heterotetramers with the

Biochemical Analysis

Biochemical Properties

4-Desmethyl Istradefylline interacts with adenosine A2A receptors . These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson’s disease and is significantly involved in motor control .

Cellular Effects

Its parent compound, Istradefylline, has been shown to improve motor function in Parkinson’s disease patients through its neuronal activity .

Molecular Mechanism

This compound, like Istradefylline, is likely to exert its effects at the molecular level by antagonizing the adenosine A2A receptor . This receptor is known to form heterotetramers with the dimers of dopamine D2 receptors within the striatum .

Temporal Effects in Laboratory Settings

Studies on Istradefylline have shown that it has a more robust effect in improving motor function when combined with low or threshold doses of levodopa rather than with high doses .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, research on Istradefylline has shown that it is effective in animal models of neutrophilic inflammation .

Metabolic Pathways

This compound is a metabolite of Istradefylline, which is metabolized mainly by CYP1A1, CYP3A4, and CYP3A5 . Other enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2D6 also partly contribute to the metabolism of Istradefylline .

Preparation Methods

The synthesis of 4-Desmethyl Istradefylline involves several steps, starting from the parent compound, Istradefylline. The preparation methods often include selective demethylation reactions. Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

4-Desmethyl Istradefylline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Scientific Research Applications

4-Desmethyl Istradefylline has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of adenosine receptor antagonists.

Biology: The compound is utilized in biological assays to understand the role of adenosine A2A receptors in various physiological processes.

Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, particularly Parkinson’s disease.

Comparison with Similar Compounds

4-Desmethyl Istradefylline is unique compared to other adenosine A2A receptor antagonists due to its specific metabolic profile and potency. Similar compounds include:

Istradefylline: The parent compound, also a selective adenosine A2A receptor antagonist.

Caffeine: A non-selective adenosine receptor antagonist with broader effects.

Theophylline: Another non-selective adenosine receptor antagonist used in respiratory diseases.

Biological Activity

4-Desmethyl Istradefylline, a metabolite of istradefylline, is a selective adenosine A2A receptor antagonist. Istradefylline is primarily used in the management of Parkinson's disease, particularly for patients experiencing "off" episodes while on levodopa therapy. The biological activity of this compound has garnered attention due to its potential therapeutic effects and its role in modulating neurotransmitter systems.

- Chemical Name : 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

- Molecular Formula : C20H24N4O4

- Molecular Weight : 384.429 g/mol

- CAS Number : 155270-99-8

This compound acts primarily as an antagonist at the adenosine A2A receptors. This antagonistic action leads to various pharmacological effects that are beneficial in treating Parkinson's disease:

- Inhibition of Adenosine Receptors : It exhibits high affinity for the A2A receptor with a Ki value of approximately 2.2 nM, indicating potent inhibition compared to other receptors such as A1 and A3, where the Ki values are significantly higher (>1000 nM for A1) .

- Impact on Neurotransmission : The compound has been shown to influence dopaminergic signaling pathways, enhancing locomotor activity and reducing motor disabilities in animal models .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the binding of specific neurotransmitter receptors and transporters. Notably, it has shown:

- Inhibition of bFGF Induction : Concentration-dependent abolition of basic fibroblast growth factor (bFGF) induction in primary rat striatal astrocytes .

- Receptor Binding Affinity : It binds to various neurotransmitter receptors (dopamine, GABA, serotonin) with varying degrees of inhibition .

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of this compound:

- Locomotor Activity : In common marmosets treated with MPTP (a neurotoxin used to model Parkinson's), administration of this compound significantly increased locomotor activity and improved motor disability scores in a dose-dependent manner .

| Dose (mg/kg) | Increase in Locomotor Activity | Improvement in Motor Disability |

|---|---|---|

| 0.3 | Significant | Significant |

| 10 | Approximately double control | Significant |

Clinical Studies

Clinical trials assessing the efficacy of istradefylline have indirectly highlighted the role of its metabolite:

- Reduction in OFF Time : In phase III clinical trials, patients receiving istradefylline experienced a mean reduction in daily OFF time compared to placebo (0.7 hours) .

| Treatment Group | Mean Reduction in OFF Time (hours) | Dyskinesia Incidence (%) |

|---|---|---|

| Placebo | 0.9 | 9.6 |

| Istradefylline 20 mg/day | 1.6 | 16.1 |

| Istradefylline 40 mg/day | 1.5 | 17.7 |

Adverse Effects

While generally well-tolerated, some adverse events were noted:

Properties

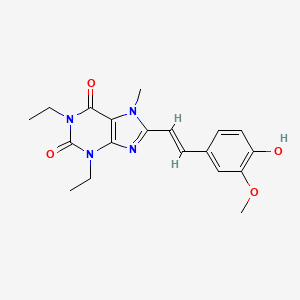

IUPAC Name |

1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGCYFOMTIEDMR-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160434-48-0 | |

| Record name | 4'-O-Demethyl istradefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160434480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-O-DEMETHYL ISTRADEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2P9NA76OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.